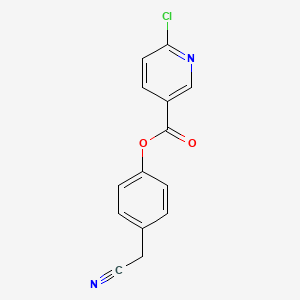

4-(Cyanomethyl)phenyl 6-chloronicotinate

Beschreibung

Eigenschaften

Molekularformel |

C14H9ClN2O2 |

|---|---|

Molekulargewicht |

272.68 g/mol |

IUPAC-Name |

[4-(cyanomethyl)phenyl] 6-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C14H9ClN2O2/c15-13-6-3-11(9-17-13)14(18)19-12-4-1-10(2-5-12)7-8-16/h1-6,9H,7H2 |

InChI-Schlüssel |

DEVHJHCZBSHWGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC#N)OC(=O)C2=CN=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Phenyl 6-chloronicotinate

Phenyl 6-chloronicotinate is a crucial intermediate for the target compound and can be synthesized by several methods:

Suzuki Coupling Reaction : This method involves palladium-catalyzed cross-coupling between a boronic acid derivative of phenol and 6-chloronicotinic acid or its activated derivatives. This reaction is widely used due to its mild conditions and high selectivity.

Esterification : Direct esterification of 6-chloronicotinic acid with phenol or substituted phenols under acidic or coupling reagent conditions (e.g., DCC, EDC) is another common approach.

Analytical characterization of phenyl 6-chloronicotinate is typically performed using nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Introduction of the Cyanomethyl Group on the Phenyl Ring

The cyanomethyl group (-CH2CN) is introduced at the para position of the phenyl ring through several possible routes:

Halomethylation followed by nucleophilic substitution : A para-substituted phenol or phenyl derivative can be halomethylated (e.g., chloromethylation) and then reacted with cyanide sources (e.g., sodium cyanide) to introduce the cyanomethyl group.

Cross-coupling reactions : Advanced methods include nickel- or palladium-catalyzed amination or cyanation reactions of aryl halides, which can install cyano-containing substituents on aromatic rings with high efficiency.

Coupling of 4-(Cyanomethyl)phenol with 6-chloronicotinic Acid Derivatives

The final esterification step to form 4-(Cyanomethyl)phenyl 6-chloronicotinate involves coupling the cyanomethyl-substituted phenol with 6-chloronicotinic acid or its activated derivatives:

Acid Chloride Method : Conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with 4-(cyanomethyl)phenol under basic conditions (e.g., pyridine) to form the ester.

Direct Esterification : Using coupling agents like DCC or EDC in the presence of catalytic DMAP to activate the acid and promote ester bond formation with the phenol.

Detailed Reaction Conditions and Outcomes

Chlorination and Cyanation of Nicotinic Derivatives

A Chinese patent CN113929622B describes the chlorination and cyanation of pyridine derivatives, which is relevant for preparing the 6-chloronicotinate moiety:

| Step | Reagents & Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Reaction of 2,6-dihydroxyl-4-methylnicotinonitrile with sulfonyl chloride | Weight ratio 1:1–4 | Not specified | Not specified | Step 1 in synthesis |

| Reduction with zinc powder in ethanol | 0 to 50 °C | Until completion | Produces 5-chloro-3-cyano-4-methyl-2,6-dihydroxypyridine | Stirring and recrystallization required |

| Chlorination with chlorinating agent | 60 to 250 °C | Until completion | Followed by quenching in ice water, pH adjustment, filtration | Produces 5-chloro-3-cyano-4-methyl-2,6-dichloropyridine |

This process emphasizes careful temperature control and workup to obtain chlorinated cyanopyridine intermediates.

Summary Table of Key Preparation Steps for 4-(Cyanomethyl)phenyl 6-chloronicotinate

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of 6-chloronicotinic acid derivative | Chlorinating agents (thionyl chloride, phosgene) | Reflux 40–80 °C | Activated acid chloride intermediate |

| 2 | Introduction of cyanomethyl group on phenyl ring | Halomethylation + cyanide or cross-coupling with cyanide source | Mild to moderate temperature, inert atmosphere | 4-(Cyanomethyl)phenol or derivative |

| 3 | Esterification | 6-chloronicotinoyl chloride + 4-(cyanomethyl)phenol | Room temperature to mild heating, pyridine or base | Formation of 4-(Cyanomethyl)phenyl 6-chloronicotinate |

Research Outcomes and Analytical Characterization

Purity and Yield : Reported yields for related intermediates such as 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide range from moderate to high (up to 90% in some steps). The final esterification step typically achieves good yields with proper reagent stoichiometry and reaction control.

Characterization : Structural confirmation is generally performed by NMR (both ^1H and ^13C), IR spectroscopy to verify ester and cyano groups, and HPLC for purity assessment.

Reaction Optimization : Reaction times vary widely depending on substrates and catalysts, from 1.5 hours for chloroacetylation to up to 48 hours for cyclization or coupling steps.

Catalysis : Transition-metal catalysis (e.g., Ni, Pd) can significantly improve the efficiency of cyanation and amination reactions on aryl chlorides, which is relevant for installing the cyanomethyl group on the phenyl ring.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 4-(Cyanomethyl)phenyl 6-chloronicotinate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced to form various amine derivatives, especially at the cyanomethyl group.

Substitution: The chloronicotinate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Cyanomethyl)phenyl 6-chloronicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of 4-(Cyanomethyl)phenyl 6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Phenyl Substituents

- 4-((S)-2-Methylbutoxy)phenyl 6-Chloronicotinate (8a) & 4-((S)-3,7-Dimethyloctyloxy)phenyl 6-Chloronicotinate (8b) Key Differences: These compounds replace the cyanomethyl group with chiral alkyloxy chains (e.g., 2-methylbutoxy or 3,7-dimethyloctyloxy). Impact: The alkyloxy chains enhance lipophilicity and induce chirality, critical for liquid crystalline behavior. Applications: Used as smectogens in liquid crystal displays (LCDs), whereas the cyanomethyl variant may find use in drug delivery due to its hydrolytic sensitivity.

- Phenyl 6-Chloronicotinate (CAS 760991-75-1) Key Differences: Lacks the cyanomethyl substituent, resulting in a simpler phenyl ester. Impact: Reduced molecular weight (233.65 g/mol vs. ~262 g/mol for the cyanomethyl analogue) and lower polarity. This simplicity may enhance thermal stability but limit functional versatility .

Pyridine Ring-Modified Analogues

- Methyl 6-Chloronicotinate Key Differences: The ester group is a methyl group instead of a substituted phenyl. Impact: Lower steric hindrance and molecular weight (171.58 g/mol). The absence of the phenyl-cyanomethyl group simplifies metabolism, making it a common intermediate in agrochemical synthesis .

- Ethyl 4-Amino-6-Chloronicotinate Key Differences: Features an amino group at the 4-position and an ethyl ester. Impact: The electron-donating amino group alters electronic properties, increasing basicity and reactivity toward electrophiles. This contrasts with the electron-withdrawing cyanomethyl group in the target compound .

Complex Analogues with Additional Functional Groups

- N-(4-(Cyanomethyl)phenyl)-2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) Key Differences: Incorporates a triazinoindole-thioacetamide moiety linked to the 4-(cyanomethyl)phenyl group. The target compound’s ester functionality may prioritize hydrolytic activation over direct target engagement .

Q & A

Q. What are the optimal experimental conditions for synthesizing 4-(Cyanomethyl)phenyl 6-chloronicotinate, and how can reaction efficiency be validated?

To optimize synthesis, employ factorial design to test variables such as temperature, solvent polarity, and catalyst loading . Validate efficiency using high-performance liquid chromatography (HPLC) paired with mass spectrometry to confirm product purity and yield. For example, derivatives of 6-chloronicotinic acid (6-CNA) are often analyzed using standardized environmental protocols, which can be adapted for synthesis validation .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying environmental conditions?

Use accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation products via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Reference standards for chlorinated aromatic compounds (e.g., 4-chloro-2-phenyl benzoic acid) can guide method development .

Q. How should researchers design experiments to assess the compound’s reactivity with common organic functional groups?

Adopt a comparative approach: react the compound with alcohols, amines, and thiols under inert and aerobic conditions. Track reaction kinetics using UV-Vis spectroscopy or thin-layer chromatography (TLC). Theoretical frameworks from computational chemistry (e.g., quantum chemical calculations) can predict reactive sites and guide experimental priorities .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of 4-(Cyanomethyl)phenyl 6-chloronicotinate’s interaction with biological targets?

Perform molecular docking simulations using software like AutoDock or Schrödinger Suite to predict binding affinities with enzymes or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Integrate computational and experimental data iteratively to refine models, as demonstrated in reaction path optimization studies .

Q. What methodologies resolve contradictions in environmental persistence data for chlorinated nicotinate derivatives?

Address discrepancies by standardizing extraction protocols (e.g., solid-phase extraction for soil/water matrices) and cross-validating results with multiple detection methods (GC-MS, LC-MS/MS). For instance, EFSA reviews highlight the importance of harmonizing quantification thresholds for 6-CNA derivatives to minimize analytical variability .

Q. How can researchers design a study to investigate the compound’s metabolic pathways in non-target organisms?

Use isotopic labeling (e.g., ¹⁴C-tracing) in model organisms like Daphnia magna or soil microbes. Combine metabolomics (untargeted LC-MS) with enzymatic assays to identify metabolites. Reference methodologies from pesticide residue analysis, such as those for organochlorine compounds, to ensure rigor .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of 4-(Cyanomethyl)phenyl 6-chloronicotinate?

Optimize column selectivity using phenyl-hexyl or pentafluorophenyl stationary phases. Apply tandem mass spectrometry (MS/MS) for selective ion fragmentation. For complex matrices, employ matrix-matched calibration standards, as recommended for environmental analysis of chlorinated aromatics .

Methodological Considerations

Q. How should researchers structure a hypothesis-driven investigation of this compound’s photodegradation mechanisms?

Formulate hypotheses based on UV-visible absorption spectra and computational predictions of bond dissociation energies. Test via controlled irradiation experiments (e.g., xenon-arc lamp simulations) with time-resolved sampling. Analyze degradation products using high-resolution mass spectrometry (HRMS) and compare to known pathways for chlorinated pyridines .

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Account for variability via bootstrapping or Bayesian inference. Ensure compliance with OECD guidelines for ecotoxicological testing, which emphasize replication and negative/positive controls .

Q. How can researchers integrate fragmented data from disparate studies into a cohesive mechanistic model?

Apply systematic review principles: aggregate data on reaction conditions, analytical methods, and outcomes into a meta-analysis. Use cheminformatics tools (e.g., KNIME, RDKit) to map structure-activity relationships. Cross-reference EFSA draft assessment reports (DARs) for imidacloprid derivatives to identify data gaps and inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.